molecular formula C17H25N3O3 B5839125 3,4-dimethoxy-N'-(1-propylpiperidin-4-ylidene)benzohydrazide CAS No. 5587-09-7

3,4-dimethoxy-N'-(1-propylpiperidin-4-ylidene)benzohydrazide

Cat. No.: B5839125
CAS No.: 5587-09-7
M. Wt: 319.4 g/mol
InChI Key: PUUDZGSHIXFLMN-UHFFFAOYSA-N
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Description

3,4-Dimethoxy-N’-(1-propylpiperidin-4-ylidene)benzohydrazide is a chemical compound with the molecular formula C₁₇H₂₅N₃O₃. It is known for its unique structure, which includes a piperidine ring and a benzohydrazide moiety.

Preparation Methods

The synthesis of 3,4-dimethoxy-N’-(1-propylpiperidin-4-ylidene)benzohydrazide typically involves the following steps:

Chemical Reactions Analysis

3,4-Dimethoxy-N’-(1-propylpiperidin-4-ylidene)benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups on the benzene ring or piperidine ring are replaced with other groups.

Scientific Research Applications

3,4-Dimethoxy-N’-(1-propylpiperidin-4-ylidene)benzohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3,4-dimethoxy-N’-(1-propylpiperidin-4-ylidene)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are still under investigation .

Comparison with Similar Compounds

3,4-Dimethoxy-N’-(1-propylpiperidin-4-ylidene)benzohydrazide can be compared with other similar compounds, such as:

Properties

IUPAC Name

3,4-dimethoxy-N-[(1-propylpiperidin-4-ylidene)amino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O3/c1-4-9-20-10-7-14(8-11-20)18-19-17(21)13-5-6-15(22-2)16(12-13)23-3/h5-6,12H,4,7-11H2,1-3H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUDZGSHIXFLMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1CCC(=NNC(=O)C2=CC(=C(C=C2)OC)OC)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40356997
Record name ST50911514
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5587-09-7
Record name ST50911514
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40356997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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